molecular formula C13H13ClN2O2S2 B2533898 2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide CAS No. 941973-65-5

2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide

Cat. No.: B2533898
CAS No.: 941973-65-5
M. Wt: 328.83
InChI Key: WDIXWSPZCRABHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chlorophenoxy group, a thiazolyl group, and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of thiazole derivative: The thiazole ring can be synthesized by reacting appropriate thioamide and α-haloketone under acidic conditions.

    Coupling reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with the thiazole derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide can undergo various types of chemical reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, while the thiazole ring could play a role in binding to specific proteins. The methylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    2-(4-fluorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide: Similar structure but with a fluorine atom instead of chlorine.

    2-(4-methylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is unique due to the presence of the chlorophenoxy group, which may impart distinct chemical and biological properties compared to its analogs. The combination of the chlorophenoxy group with the thiazole and methylthio substituents makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S2/c1-19-7-10-8-20-13(15-10)16-12(17)6-18-11-4-2-9(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIXWSPZCRABHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.